methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is an organic compound characterized by the presence of a trifluoroethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable trifluoroethylating agent reacts with the triazole derivative.
Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the bioavailability and efficacy of pharmaceutical agents. Research is ongoing to investigate its role in the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with different positional isomerism.
Ethyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate: Similar compound with an ethyl ester instead of a methyl ester.
Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide: Similar compound with a carboxamide group instead of a carboxylate group.
Uniqueness
Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of a trifluoroethyl group and a triazole ring, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
2742660-22-4 |
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Molecular Formula |
C6H6F3N3O2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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